Crystal Structure and Solid-State Packing
The solid-state structure of 2,3,6-tribromobenzoic acid has been unequivocally determined via X-ray diffraction, crystallizing in the monoclinic space group C2 with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, containing 4 molecules per unit cell (Z=4) [1]. This specific crystal packing, refined to an R-factor of 0.053 [1], is a direct consequence of the unique 2,3,6-substitution pattern. The close proximity of the two bromine atoms to the carboxylic acid group sterically dictates the molecular conformation and intermolecular interactions, yielding a crystalline phase that is distinct from those of other isomers like 2,4,6-tribromobenzoic acid, for which the crystal structure is also known but differs fundamentally in symmetry and packing [2]. This structural certainty is critical for applications where solid-state properties—such as solubility, stability, and material performance—are paramount.
| Evidence Dimension | Crystal Structure & Solid-State Packing |
|---|---|
| Target Compound Data | Monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, R(1) = 0.053 |
| Comparator Or Baseline | 2,4,6-Tribromobenzoic Acid (known to crystallize in a different space group and packing arrangement [2]) |
| Quantified Difference | Different crystal symmetry (Monoclinic C2 vs. other space group for 2,4,6-isomer) and distinct unit cell parameters, leading to altered solid-state properties. |
| Conditions | Single crystal X-ray diffraction |
Why This Matters
The specific crystal structure directly impacts solubility, stability, and material properties, which is critical for reproducible formulation and material science applications.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Stereogeometry and absolute configuration of a furanyl derivative. Journal of Chemical Crystallography, 25(7), 429-432. (Note: Contains crystal data for 2,3,6-tribromobenzoic acid.) View Source
- [2] Cambridge Structural Database (CSD). Entry for 2,4,6-Tribromobenzoic Acid. The Cambridge Crystallographic Data Centre (CCDC). View Source
